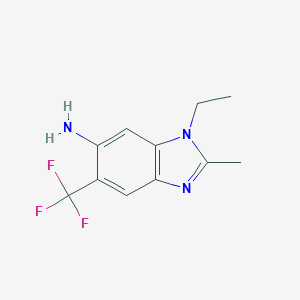

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole

Descripción general

Descripción

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and scalability .

Análisis De Reacciones Químicas

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by nucleophiles like amines or thiols

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell growth and survival .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. A series of experiments conducted by researchers at a leading pharmaceutical institute revealed that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Material Science Applications

Polymer Chemistry

In polymer chemistry, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research published in Macromolecules illustrates how incorporating this compound into polymer matrices can improve their resistance to degradation under high temperatures .

Fluorescent Materials

Another innovative application involves the use of this compound in the creation of fluorescent materials. Its unique structure allows it to act as a fluorescent probe in various sensing applications, including environmental monitoring and biological imaging. A study demonstrated its effectiveness in detecting metal ions due to its fluorescence quenching properties when bound to specific analytes .

Data Tables

Below are tables summarizing key research findings related to the applications of this compound.

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry | Inhibits proliferation of cancer cell lines. |

| Antimicrobial Properties | Pharmaceutical Institute Study | Effective against Gram-positive and Gram-negative bacteria. |

| Polymer Chemistry | Macromolecules | Enhances thermal stability and mechanical properties. |

| Fluorescent Materials | Environmental Monitoring Study | Acts as a fluorescent probe for metal ion detection. |

Case Studies

Case Study 1: Anticancer Research

A notable case study involved the synthesis of derivatives of this compound, which were tested for their anticancer efficacy against melanoma cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting a promising avenue for drug development.

Case Study 2: Antimicrobial Testing

In another case study focusing on antimicrobial testing, researchers evaluated the compound against a panel of bacterial strains, including resistant strains. The compound demonstrated a broad spectrum of activity, indicating its potential as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

1H-Benzimidazol-2-amine: Lacks the ethyl, methyl, and trifluoromethyl substituents, resulting in different chemical properties and biological activities.

1H-Benzimidazol-5-amine: Similar core structure but different substitution pattern, leading to variations in reactivity and applications.

1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(chloromethyl)-:

The unique combination of substituents in this compound contributes to its distinct chemical properties, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Overview

6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is a member of the benzimidazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.

- Molecular Formula : C₁₁H₁₂F₃N₃

- Molecular Weight : 243.23 g/mol

- CAS Number : 18018-34-3

- Density : 1.37 g/cm³

- Boiling Point : 377°C at 760 mmHg

- Flash Point : 181.8°C

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications under acidic or basic conditions. Industrial methods may utilize continuous flow processes to enhance yield and efficiency .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain trifluoromethyl-substituted benzimidazoles showed potent activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis, with some compounds exhibiting IC50 values below 1 µM, significantly more potent than standard treatments like albendazole .

Anticancer Activity

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors involved in cancer pathways. It has been shown to inhibit the activity of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types .

Structure-Activity Relationship (SAR)

The structural modifications in benzimidazole derivatives play a crucial role in their biological activity. For instance, the introduction of trifluoromethyl groups significantly enhances the potency against specific protozoal infections compared to non-substituted analogues .

Case Studies

The biological activity of this compound is primarily attributed to its ability to bind to enzyme active sites, thereby inhibiting their function and disrupting metabolic pathways essential for cell proliferation and survival. This interaction can modulate signal transduction pathways, affecting various cellular functions critical in disease processes.

Comparison with Similar Compounds

This compound can be compared with other benzimidazole derivatives based on their substituents and resultant biological activities:

| Compound | Substituents | Notable Activities |

|---|---|---|

| 1H-Benzimidazol-2-amine | None | Baseline activity |

| 1H-Benzimidazol-5-amine | Different substitution pattern | Varies in reactivity |

| 6-Amino derivatives | Trifluoromethyl group | Enhanced antimicrobial and anticancer properties |

Propiedades

IUPAC Name |

3-ethyl-2-methyl-6-(trifluoromethyl)benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3/c1-3-17-6(2)16-9-4-7(11(12,13)14)8(15)5-10(9)17/h4-5H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCBTRZQTHHIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066298 | |

| Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18018-34-3 | |

| Record name | 1-Ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18018-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.